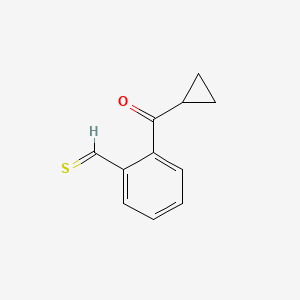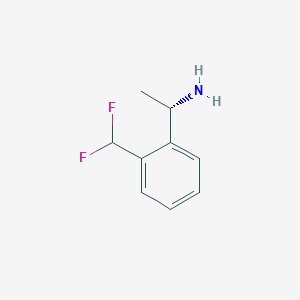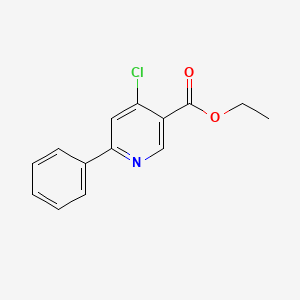
Ethyl 4-chloro-6-phenylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-6-phenylnicotinate is a chemical compound with the molecular formula C14H12ClNO2 It is an ester derivative of nicotinic acid, featuring a chloro and phenyl substitution on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-6-phenylnicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-6-phenylnicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-chloro-6-phenylnicotinate is reacted with an ethyl ester under palladium catalysis . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
Ethyl 4-chloro-6-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: 4-chloro-6-phenylnicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-chloro-6-phenylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of ethyl 4-chloro-6-phenylnicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
- Ethyl 4-chloro-6-methylnicotinate
- Ethyl 4-chloro-6-ethylnicotinate
- Ethyl 4-chloro-6-isopropylnicotinate
Uniqueness
Ethyl 4-chloro-6-phenylnicotinate is unique due to its phenyl substitution, which imparts distinct chemical properties compared to its methyl, ethyl, or isopropyl analogs. This substitution can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .
属性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
ethyl 4-chloro-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-9-16-13(8-12(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI 键 |
USSJBNHCRLNYEA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



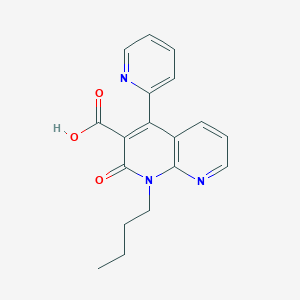
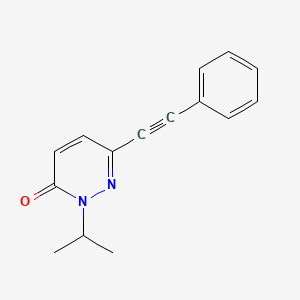

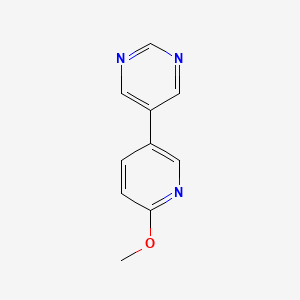
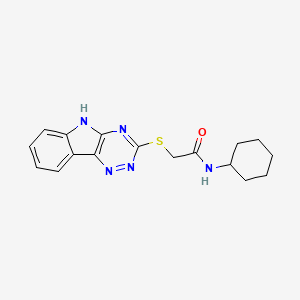
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
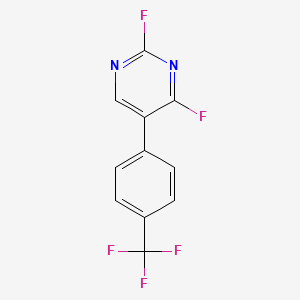
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
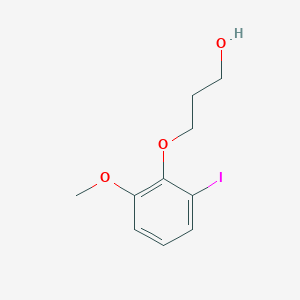
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
